molecular formula C16H12FN B2741207 2-(4-Fluorophenyl)-1-phenyl-1H-pyrrole CAS No. 315179-68-1

2-(4-Fluorophenyl)-1-phenyl-1H-pyrrole

Cat. No. B2741207
CAS RN: 315179-68-1
M. Wt: 237.277
InChI Key: OQLMDKJYVBWHQR-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-1-phenyl-1H-pyrrole (abbreviated as FPPP) is a chemical compound that belongs to the pyrrole class of compounds. It is a synthetic compound that has been widely used in scientific research due to its unique properties. FPPP is a potent inhibitor of dopamine and serotonin reuptake, making it a valuable tool for studying the mechanisms of these neurotransmitters in the brain.

Mechanism of Action

2-(4-Fluorophenyl)-1-phenyl-1H-pyrrole inhibits the reuptake of dopamine and serotonin by binding to their respective transporters. This leads to an increase in the concentration of these neurotransmitters in the synaptic cleft, which enhances their effects on postsynaptic receptors. 2-(4-Fluorophenyl)-1-phenyl-1H-pyrrole also has a weak affinity for the dopamine and serotonin receptors, which may contribute to its effects on behavior and cognition.
Biochemical and Physiological Effects:
2-(4-Fluorophenyl)-1-phenyl-1H-pyrrole has been shown to increase locomotor activity and induce stereotypy in rodents. It has also been shown to produce rewarding effects in animals, which suggests that it may have abuse potential. 2-(4-Fluorophenyl)-1-phenyl-1H-pyrrole has been shown to increase dopamine and serotonin levels in the brain, which may contribute to its effects on behavior and cognition.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(4-Fluorophenyl)-1-phenyl-1H-pyrrole in lab experiments is its potency as a dopamine and serotonin reuptake inhibitor. This makes it a valuable tool for studying the effects of these neurotransmitters on behavior and cognition. However, 2-(4-Fluorophenyl)-1-phenyl-1H-pyrrole also has limitations, such as its potential for abuse and its weak affinity for dopamine and serotonin receptors. These limitations must be considered when designing experiments using 2-(4-Fluorophenyl)-1-phenyl-1H-pyrrole.

Future Directions

There are several future directions for research on 2-(4-Fluorophenyl)-1-phenyl-1H-pyrrole. One direction is to study its effects on other neurotransmitter systems, such as the glutamate and GABA systems. Another direction is to develop more selective inhibitors of dopamine and serotonin reuptake that do not have the potential for abuse. Finally, more research is needed to understand the long-term effects of 2-(4-Fluorophenyl)-1-phenyl-1H-pyrrole on behavior and cognition.
Conclusion:
In conclusion, 2-(4-Fluorophenyl)-1-phenyl-1H-pyrrole is a valuable tool for studying the mechanisms of dopamine and serotonin in the brain. Its potency as a dopamine and serotonin reuptake inhibitor has made it a widely used compound in scientific research. However, its potential for abuse and weak affinity for dopamine and serotonin receptors must be considered when designing experiments using 2-(4-Fluorophenyl)-1-phenyl-1H-pyrrole. There are several future directions for research on 2-(4-Fluorophenyl)-1-phenyl-1H-pyrrole, including studying its effects on other neurotransmitter systems and developing more selective inhibitors of dopamine and serotonin reuptake.

Synthesis Methods

2-(4-Fluorophenyl)-1-phenyl-1H-pyrrole is synthesized through a multistep process that involves the reaction of 4-fluorobenzaldehyde with 2-phenylacetonitrile in the presence of a base. This reaction produces 2-(4-fluorophenyl)-1-phenyl-1H-pyrrole-3-carbonitrile, which is then reduced to 2-(4-Fluorophenyl)-1-phenyl-1H-pyrrole using a reducing agent such as lithium aluminum hydride.

Scientific Research Applications

2-(4-Fluorophenyl)-1-phenyl-1H-pyrrole has been extensively used in scientific research to study the mechanisms of dopamine and serotonin in the brain. It is a potent inhibitor of dopamine and serotonin reuptake, which makes it a valuable tool for studying the effects of these neurotransmitters on behavior and cognition. 2-(4-Fluorophenyl)-1-phenyl-1H-pyrrole has also been used to study the role of dopamine and serotonin in addiction, depression, and anxiety disorders.

properties

IUPAC Name

2-(4-fluorophenyl)-1-phenylpyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FN/c17-14-10-8-13(9-11-14)16-7-4-12-18(16)15-5-2-1-3-6-15/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQLMDKJYVBWHQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=CC=C2C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Fluorophenyl)-1-phenyl-1H-pyrrole

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